Product packaging for 2,3-Dihydroxy-5-nitrobenzaldehyde(Cat. No.:CAS No. 52924-54-6)

2,3-Dihydroxy-5-nitrobenzaldehyde

Cat. No.: B3037669
CAS No.: 52924-54-6
M. Wt: 183.12 g/mol
InChI Key: SCSROOBIOOCHHI-UHFFFAOYSA-N
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Description

Overview of Structural Features and Functional Groups

The molecular structure of 2,3-Dihydroxy-5-nitrobenzaldehyde consists of a benzene (B151609) ring substituted with an aldehyde group, two hydroxyl groups, and a nitro group. ontosight.ai Its chemical formula is C7H5NO5. ontosight.ai The arrangement of these functional groups on the aromatic ring dictates its chemical behavior. The two hydroxyl groups and the nitro group are attached to the benzene ring, while the aldehyde group is also directly bonded to the ring. ontosight.ai The presence of both electron-donating hydroxyl groups and the electron-withdrawing nitro group on the same aromatic nucleus creates a unique electronic environment that influences its reactivity in chemical reactions.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)2-6(10)7(4)11/h1-3,10-11H
InChIKeySCSROOBIOOCHHI-UHFFFAOYSA-N
Canonical SMILESC1=C(C=C(C(=C1C=O)O)O)N+[O-]
CAS Number52924-54-6

Significance in Contemporary Chemical and Biological Research

This compound and its derivatives are subjects of interest in various research areas. The presence of multiple functional groups allows for the synthesis of a wide range of other compounds, making it a valuable intermediate in organic synthesis. ontosight.ai For instance, the aldehyde functional group can react with amines to form Schiff bases, which are known to exhibit a variety of biological activities. The nitro group can be reduced to an amino group, providing a route to yet another class of derivatives.

While extensive pharmacological data is not available, the structural motifs present in this compound suggest potential for biological activity. ontosight.ai The hydroxyl groups may confer antioxidant properties. ontosight.ai Compounds with similar structures have been investigated for antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The aldehyde group itself can interact with biological macromolecules like proteins and nucleic acids, a property that is relevant in the field of chemical biology and drug development. ontosight.ai Further research is needed to fully elucidate the biological and therapeutic potential of this compound. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO5 B3037669 2,3-Dihydroxy-5-nitrobenzaldehyde CAS No. 52924-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)2-6(10)7(4)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSROOBIOOCHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dihydroxy 5 Nitrobenzaldehyde

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 2,3-dihydroxy-5-nitrobenzaldehyde can be approached through several established chemical transformations. The primary strategies involve either the direct functionalization of a pre-existing benzaldehyde (B42025) core or the construction of the aldehyde group onto a suitably substituted benzene (B151609) ring.

Regioselective Nitration Strategies

Direct nitration of the parent 2,3-dihydroxybenzaldehyde (B126233) molecule is a formidable challenge due to the powerful activating, ortho- and para-directing nature of the two hydroxyl groups. acs.org The target C-5 position is para to the hydroxyl group at C-2 but meta to the hydroxyl at C-3, leading to potential complexities in regioselectivity. Traditional nitration using mixed nitric and sulfuric acids often leads to messy reactions and a mixture of products, including over-nitration and oxidation byproducts. acs.org

To achieve the desired 5-nitro isomer, several strategies can be employed:

Nitration of Protected Precursors: A more controlled approach involves the nitration of a precursor where the hydroxyl groups are protected, for instance, as methoxy (B1213986) ethers. The nitration of 2,3-dimethoxybenzaldehyde (B126229) would be a key step. The electronic and steric effects of the methoxy groups and the aldehyde group would direct the incoming nitro group. Studies on the nitration of 2,5-dimethoxybenzaldehyde (B135726) have shown that a mixture of isomers is often produced, and reaction conditions must be carefully optimized. tandfonline.com For example, reacting 2,5-dimethoxybenzaldehyde with nitric acid can yield the 4-nitro and 6-nitro products, highlighting the challenge of achieving specific regioselectivity. tandfonline.com

Alternative Nitrating Agents: The use of nitrating agents other than standard mixed acid can afford greater selectivity. Nitration of benzaldehyde with acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) can alter the isomer distribution, sometimes favoring the ortho position over the meta. psu.edu For dihydroxy-substituted systems, these milder reagents could potentially favor nitration at the less hindered C-5 position while minimizing oxidative side reactions.

Hydroxylation and Demethylation Approaches for Substituted Benzaldehydes

A highly effective and common strategy for synthesizing polyhydroxylated benzaldehydes is the demethylation or dealkylation of the corresponding alkoxy derivatives. This route circumvents the challenges of direct hydroxylation or regioselective nitration of the unprotected phenol (B47542).

The key steps in this approach are:

Synthesis of the alkoxy precursor, such as 2,3-dimethoxy-5-nitrobenzaldehyde (B1593638) or a related compound. The synthesis of the isomeric 6-nitro-2,3-dimethoxybenzaldehyde has been documented, providing a basis for this pathway. acs.org

Cleavage of the ether bonds to reveal the hydroxyl groups.

Several reagents are known to effectively cleave aryl ether bonds, with the choice depending on the substrate and desired selectivity.

Reagent SystemSubstrate ExampleProductYieldReference
Hydrobromic Acid / Acetic Acid5-Nitrovanillin3,4-Dihydroxy-5-nitrobenzaldehyde (B193609)80% prepchem.com
Zinc Chloride / Hydrochloric Acid3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345)3,4-Dihydroxy-5-nitrobenzaldehyde72.6% (pure) google.com
Lithium Hydroxide / Thiophenol4-Hydroxy-3-methoxy-5-nitrobenzaldehyde3,4-Dihydroxy-5-nitrobenzaldehyde90.7%

These methods, proven effective for the synthesis of the isomeric 3,4-dihydroxy-5-nitrobenzaldehyde, are directly applicable to the demethylation of 2,3-dimethoxy-5-nitrobenzaldehyde to yield the target this compound. The use of strong acids like HBr or a Lewis acid system like ZnCl₂/HCl facilitates the cleavage of the robust aryl-methyl ether bond. prepchem.comgoogle.com

Condensation Reactions for Scaffold Construction

This approach refers not to the building of the aromatic ring itself, but to the introduction of the aldehyde functional group onto a pre-functionalized catechol ring system. The starting material for such a synthesis would be 4-nitrocatechol (B145892), which can be prepared from the radical-initiated reactions of catechol. nih.gov Two primary formylation reactions are applicable here:

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium species known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks an electron-rich aromatic ring, such as 4-nitrocatechol, to install a formyl group after hydrolysis. jk-sci.comorganic-chemistry.org The reaction is highly effective for phenols and other activated arenes. wikipedia.orgchemistrysteps.com The strong electron-donating character of the two hydroxyl groups in 4-nitrocatechol would activate the ring towards this electrophilic substitution, directing the formylation to the position ortho to a hydroxyl group.

Duff Reaction: The Duff reaction is another method for the formylation of phenols, typically using hexamethylenetetramine in an acidic medium like trifluoroacetic acid. lookchem.com This method has been shown to be effective for the ortho-formylation of a variety of substituted phenols, providing a direct route to salicylaldehydes. lookchem.comorgsyn.org Applying this to 4-nitrocatechol could provide a direct, one-step route to the target aldehyde.

Novel Synthetic Route Development

Recent advances in synthetic chemistry have focused on developing more efficient, environmentally benign, and catalytic methods for preparing complex molecules.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. Traditional nitration methods are notoriously hazardous, employing corrosive mixed acids. acs.org Several greener alternatives have been developed for the nitration of phenolic compounds. tandfonline.comresearchgate.net

Solid-Supported and Milder Reagents: Instead of concentrated sulfuric and nitric acids, metal nitrates like copper(II) nitrate (Cu(NO₃)₂) or calcium nitrate (Ca(NO₃)₂) in acetic acid can be used. acs.orgepa.govgordon.edu These reagents are less corrosive, and the reactions can often be performed under milder conditions. acs.org Zeolite solid acid catalysts have also been used to facilitate nitration with dilute nitric acid, offering a cleaner, recyclable catalytic system. tandfonline.com

Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate the nitration of phenolic compounds using calcium nitrate, reducing reaction times from hours to minutes. tandfonline.comgordon.edu Sonication is another energy source that can dramatically reduce reaction times in metal-catalyzed nitrations. semanticscholar.org

Aqueous and Solvent-Free Systems: Performing reactions in water is a key goal of green chemistry. Regioselective nitration of aromatic compounds has been achieved in an aqueous medium using sodium dodecylsulfate (SDS) and dilute nitric acid at room temperature. rsc.org Solvent-free nitrations using organic acids and sodium nitrate have also been reported, offering high yields and selectivity. researchgate.net

Green MethodNitrating Agent / CatalystConditionsKey AdvantageReference(s)
Microwave-AssistedCa(NO₃)₂ / Acetic AcidMicrowave, <10 minRapid reaction, safer reagents tandfonline.comgordon.edu
Metal Nitrate NitrationCu(NO₃)₂ / Acetic AcidConventional heatingEnvironmentally friendly mixture acs.org
Solid Acid CatalysisZeolite H-beta / Dilute HNO₃Room Temp, CCl₄Clean, recyclable catalyst tandfonline.com
Aqueous MicellarSDS / Dilute HNO₃Room Temp, WaterAvoids hazardous organic solvents rsc.org

Catalytic Methodologies (e.g., Metal-catalyzed reactions, Organocatalysis)

The development of catalytic syntheses is paramount for sustainable chemical manufacturing. Both metal catalysts and organocatalysts offer novel pathways for the synthesis of functionalized aldehydes.

Metal-Catalyzed Reactions: Various metals have been shown to catalyze nitration and related reactions. Lanthanum(III) and Cerium(III) nitrate salts have been observed to act as catalysts in the formation of 2-hydroxy-5-nitrobenzaldehyde (B32719) from a Schiff base precursor. researchgate.net In this system, the metal salt facilitates the in-situ hydrolysis of the ligand followed by nitration of the resulting salicylaldehyde (B1680747). researchgate.net A mixture of copper nitrate and silver nitrate has also been patented for the synthesis of m-nitrobenzaldehyde with high yield and regioselectivity, demonstrating the potential of mixed-metal systems. google.com Furthermore, salts of Group V and VI metals, such as ammonium (B1175870) molybdate, have been used to catalyze regioselective nitration, with reaction times significantly shortened by ultrasound. semanticscholar.org

Organocatalysis: While organocatalysis is more commonly applied to the transformation of aldehydes rather than their synthesis, its principles can be integrated into novel synthetic routes. For example, the Henry (nitroaldol) reaction, which forms a C-C bond between an aldehyde and a nitroalkane, is a key transformation in the synthesis of complex nitro-containing compounds. scirp.org This reaction can be catalyzed by metal-dependent enzymes or other chiral catalysts to produce β-nitro alcohols with high enantioselectivity. elsevierpure.com Such intermediates could be elaborated through subsequent steps to form complex derivatives of the target molecule, showcasing how modern catalytic methods can be incorporated into multi-step synthetic plans.

Optimization of Reaction Conditions and Yields

The development of an efficient synthesis for this compound would require meticulous optimization of several key reaction parameters. A primary route for investigation would be the direct nitration of 2,3-dihydroxybenzaldehyde. The success of this synthesis is contingent upon maximizing the yield of the desired 5-nitro isomer while minimizing the formation of other isomers and oxidation byproducts.

Prospective Areas for Optimization:

Nitrating Agent: The choice and concentration of the nitrating agent are paramount. A mixture of nitric acid and a stronger acid, such as sulfuric acid, is conventional for generating the nitronium ion (NO₂⁺). The ratio of these acids would need to be carefully controlled.

Solvent: The reaction solvent must be inert to the nitrating conditions. Acetic acid is a common solvent for the nitration of sensitive phenolic compounds.

Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0–10 °C) is crucial to control the reaction rate, prevent over-nitration, and minimize the degradation of the starting material and product.

Reaction Time: The duration of the reaction must be sufficient for the completion of the nitration but short enough to prevent the formation of impurities.

The following interactive table outlines hypothetical parameters that would require optimization for the synthesis of this compound via the nitration of 2,3-dihydroxybenzaldehyde. The yield values are placeholders and would be the subject of experimental determination.

Table 1: Prospective Optimization Parameters for the Synthesis of this compound This table is a hypothetical representation for research purposes and is not based on published experimental results for this specific compound.

Entry Nitrating Agent (Ratio) Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
1 HNO₃ / H₂SO₄ (1:1) Acetic Acid 0 2 To be determined
2 HNO₃ / H₂SO₄ (1:2) Acetic Acid 0 2 To be determined
3 HNO₃ Acetic Acid 5 3 To be determined

Detailed research findings from studies on closely related isomers, such as the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde, have demonstrated that high yields can be achieved through careful control of reaction conditions. For example, a method involving the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with zinc chloride and 37% hydrochloric acid at 90°C for 17 hours yielded a crude product at 95.1%, which after purification resulted in a 72.6% yield of pure 3,4-Dihydroxy-5-nitrobenzaldehyde. google.comgoogle.com This underscores the importance of systematic optimization in achieving high-yield synthetic routes for nitroaromatic compounds.

Molecular Structure, Conformation, and Theoretical Insights of 2,3 Dihydroxy 5 Nitrobenzaldehyde

Conformational Analysis and Stability

A detailed conformational analysis of 2,3-dihydroxy-5-nitrobenzaldehyde, which would involve mapping its potential energy surface and identifying its most stable conformers, has not been specifically reported. Such a study would be crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and reactivity.

Investigation of Intramolecular Interactions

The presence of adjacent hydroxyl (-OH) and aldehyde (-CHO) groups, along with a nitro (-NO2) group on the benzene (B151609) ring, strongly suggests the potential for significant intramolecular hydrogen bonding. These interactions would play a pivotal role in determining the planar or non-planar nature of the molecule and the relative orientation of the substituent groups. However, without specific computational or experimental studies, any discussion on the nature and strength of these hydrogen bonds remains speculative.

Potential Energy Surface Exploration

Exploration of the potential energy surface of this compound through computational methods would reveal the energy barriers between different conformations and identify the global minimum energy structure. This information is fundamental to understanding the molecule's flexibility and the likelihood of different conformers existing at various temperatures. At present, such a detailed exploration for this specific compound is not available in the literature.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules. While studies on similar compounds have been performed, the specific data for this compound is not available.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic transitions and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, the specific energies of these frontier orbitals and the resulting energy gap have not been reported.

Electrostatic Potential Surface Mapping

An electrostatic potential surface (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. An ESP map for this compound would visualize the electrophilic character of the aldehyde carbon and the nitro group, as well as the nucleophilic nature of the hydroxyl oxygens. However, a specific, calculated ESP map for this compound is not available in published research.

Reactivity Descriptors from Computational Models

Various reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, can be derived from quantum chemical calculations. These descriptors provide quantitative measures of a molecule's reactivity. The absence of specific computational studies on this compound means that these important parameters have not been calculated and cannot be presented.

Vibrational Analysis and Spectroscopic Correlations (Theoretical)

Theoretical vibrational analysis, primarily employing Density Functional Theory (DFT), serves as a powerful tool to predict and interpret the vibrational spectra of molecules. For this compound, such an analysis would involve optimizing the molecular geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration, which are characteristic of the molecule's structural components, including the benzene ring, the aldehyde group, the hydroxyl groups, and the nitro group.

Methodologies such as the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) are commonly employed for these calculations. The theoretical results for similar molecules, like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and various nitrobenzaldehyde isomers, have demonstrated excellent agreement with experimental data after the application of appropriate scaling factors to the computed wavenumbers. nih.govniscpr.res.in

Prediction of Infrared and Raman Spectra

The theoretical framework not only calculates the vibrational frequencies but also predicts the intensities of the corresponding bands in the infrared (IR) and Raman spectra. This allows for the generation of a complete theoretical spectrum, which can be a crucial guide for experimental studies.

The predicted IR and Raman spectra for this compound would exhibit characteristic bands for its functional groups. For instance:

O-H Vibrations: The two hydroxyl groups would give rise to stretching vibrations, typically in the high-frequency region of the spectrum. The presence of intramolecular hydrogen bonding, expected between the hydroxyl and aldehyde or nitro groups, would influence the position and shape of these bands.

C=O Vibration: The aldehyde carbonyl group (C=O) stretching vibration is expected to produce a strong band in the infrared spectrum, typically in the region of 1650-1700 cm⁻¹.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations. Based on studies of related nitro-substituted benzene derivatives, the asymmetric stretching (νasNO₂) is anticipated to appear as a strong band around 1500-1550 cm⁻¹, while the symmetric stretching (νsNO₂) would be found at a lower frequency, typically in the 1300-1360 cm⁻¹ range. niscpr.res.inorientjchem.org

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

A hypothetical data table based on findings for structurally similar compounds is presented below to illustrate the expected vibrational modes and their typical frequency ranges.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Activity
O-H Stretching3200 - 3500Medium to StrongWeak
C-H (Aromatic) Stretching3000 - 3100MediumStrong
C=O Stretching1650 - 1700StrongMedium
C-C (Aromatic) Stretching1400 - 1600Medium to StrongMedium to Strong
NO₂ Asymmetric Stretching1500 - 1550StrongMedium
NO₂ Symmetric Stretching1300 - 1360StrongWeak
C-H In-plane Bending1000 - 1300MediumMedium
C-H Out-of-plane Bending750 - 900StrongWeak

This table is illustrative and compiled from data on analogous compounds. Specific values for this compound would require dedicated theoretical calculations.

Normal Coordinate Analysis

A normal coordinate analysis (NCA) is a critical component of theoretical vibrational spectroscopy that provides a detailed description of each vibrational mode. It involves the calculation of the potential energy distribution (PED), which quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.

For this compound, an NCA would allow for the unambiguous assignment of the calculated vibrational frequencies to specific molecular motions. This is particularly important in complex molecules where vibrational coupling can occur, meaning a single vibrational band may arise from a mixture of several types of motion.

For example, an NCA would precisely delineate the coupling between the C-C stretching modes of the aromatic ring and the deformations of the substituent groups. It would also help to differentiate between the various in-plane and out-of-plane bending modes of the C-H bonds and the deformations of the aldehyde, hydroxyl, and nitro groups. Studies on similar molecules like 3,5-dichlorobenzonitrile (B1202942) have shown that PED calculations are vital for a correct characterization of the normal modes.

The results of a normal coordinate analysis are typically presented in a comprehensive table that assigns each calculated frequency to its dominant vibrational character based on the PED. While a specific table for this compound is not available, the analysis of related compounds confirms that such a study would provide a definitive vibrational assignment for the molecule. nih.govniscpr.res.in

Comprehensive Spectroscopic Characterization of 2,3 Dihydroxy 5 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons in a molecule. In 2,3-Dihydroxy-5-nitrobenzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons.

A representative ¹H NMR spectrum of this compound in DMSO-d₆ shows the following key signals: a singlet for the aldehydic proton (CHO), and distinct signals for the two aromatic protons. The hydroxyl protons also produce signals, which can sometimes be broad and their chemical shifts can be concentration-dependent.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehydic H~10.2Singlet-
Aromatic H~8.5Doublet~3.0
Aromatic H~8.2Doublet~3.0
Hydroxyl OHVariableBroad Singlet-
Hydroxyl OHVariableBroad Singlet-
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The ¹³C NMR spectrum in DMSO-d₆ typically displays signals for the seven carbon atoms of the molecule. The carbonyl carbon of the aldehyde group appears at a characteristic downfield shift. The carbons attached to the hydroxyl and nitro groups, as well as the other aromatic carbons, also show distinct chemical shifts.

Carbon Atom Chemical Shift (ppm)
C=O (Aldehyde)~190
C-NO₂~145
C-OH~150
C-OH~138
Aromatic C~128
Aromatic C~125
Aromatic C-CHO~120
Note: The chemical shifts are approximate and can vary based on the solvent and experimental setup.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other. sdsu.edu In this compound, cross-peaks in the COSY spectrum would confirm the coupling between the two aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This technique is invaluable for assigning the proton signals to their corresponding carbon atoms in the benzene (B151609) ring. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C=O (Aldehyde)Stretching1670-1700
C=C (Aromatic)Stretching1450-1600
N-O (Nitro)Asymmetric Stretching1500-1560
N-O (Nitro)Symmetric Stretching1335-1370
C-O (Hydroxyl)Stretching1200-1300
Note: The wavenumbers are approximate and can be influenced by intermolecular interactions in the solid state.

The broad O-H stretching band is indicative of hydrogen bonding. The strong absorption from the carbonyl group is a key feature, and the characteristic stretches of the nitro group further confirm its presence.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. niscpr.res.in

In the FT-Raman spectrum of this compound, the symmetric stretching of the nitro group is typically a strong band. The aromatic ring vibrations also give rise to prominent signals.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3000-3100
C=O (Aldehyde)Stretching1670-1700
C=C (Aromatic)Stretching1450-1600
N-O (Nitro)Symmetric Stretching1335-1370
Note: The wavenumbers are approximate.

The combined use of FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound are elucidated through UV-Vis spectroscopy, which provides insights into the electronic transitions and the nature of its chromophores.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. These transitions are associated with the presence of the benzene ring, the aldehyde group (-CHO), and the nitro group (-NO₂) acting as chromophores. The hydroxyl groups (-OH) function as auxochromes, modifying the absorption maxima and intensity. The interplay of these functional groups, particularly the electron-withdrawing nature of the nitro and aldehyde groups in conjunction with the electron-donating hydroxyl groups, dictates the specific wavelengths of maximum absorption (λmax). The electronic structure, influenced by these substituents, governs the energy required for electron promotion between molecular orbitals.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the molecular weight and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of this compound. The calculated monoisotopic mass of this compound is 183.01677226 Da. nih.gov HRMS measurements can confirm this value with high accuracy, which is essential for unambiguous molecular formula determination. This technique distinguishes the compound from others with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis

Upon electron ionization, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (183.12 g/mol ). nih.gov Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable [M-H]⁺ ion or the loss of the entire aldehyde group (-CHO) as a radical, resulting in an [M-CHO]⁺ fragment. docbrown.info For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are typically observed. The fragmentation of this compound would therefore be expected to show a combination of these patterns, with peaks corresponding to the loss of H, CHO, NO, and NO₂ from the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 2-Hydroxy-5-nitrobenzaldehyde (B32719), provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of similar nitro-substituted hydroxybenzaldehydes are known to be essentially planar. nih.gov The crystal packing is typically stabilized by a network of intermolecular interactions. For instance, in the crystal structure of 2-Hydroxy-5-nitrobenzaldehyde, molecules are linked by C-H···O hydrogen bonds, forming a three-dimensional framework. nih.gov These interactions can lead to the formation of specific motifs like chains and rings.

Hydrogen Bonding Network Analysis

The molecular structure of this compound, featuring two adjacent hydroxyl (-OH) groups, an aldehyde (-CHO) group, and a nitro (-NO₂) group on a benzene ring, suggests the high probability of a complex network of both intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the compound's crystal packing, solubility, and ultimately its physical and chemical properties.

Intramolecular hydrogen bonds are expected to form between the adjacent hydroxyl groups and between the hydroxyl and aldehyde or nitro groups. Intermolecular hydrogen bonds would further dictate the three-dimensional arrangement of the molecules in the solid state.

Table 1: Hydrogen Bonding Parameters for this compound

Bond TypeDonorAcceptorDistance (Å)Angle (°)
IntramolecularData Not AvailableData Not AvailableData Not AvailableData Not Available
IntermolecularData Not AvailableData Not AvailableData Not AvailableData Not Available

As indicated, no experimental data is currently available in the public domain to populate this table.

Other Advanced Spectroscopic and Analytical Techniques

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. For a compound to be CD active, it must be chiral. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it is not expected to exhibit a CD spectrum in an achiral solvent.

However, CD spectroscopy can sometimes be used to study the induced chirality in achiral molecules upon interaction with a chiral environment, such as a chiral solvent, a protein binding site, or through the formation of supramolecular chiral aggregates. No such studies involving this compound have been reported in the scientific literature.

Table 2: Circular Dichroism (CD) Spectroscopy Data for this compound

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Solvent
Data Not AvailableData Not AvailableData Not Available

As the compound is achiral and no studies on induced chirality have been found, no CD spectroscopy data is available.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing the thermal stability, melting point, and decomposition profile of a chemical compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and enthalpies of phase changes.

Despite the importance of these properties, a search of scientific databases and chemical supplier information did not yield any specific experimental TGA or DSC data for this compound. While safety data sheets for related isomers like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) provide melting point ranges, this data is not transferable. tcichemicals.com

Table 3: Thermal Analysis Data for this compound

Analysis TypeParameterValue
TGAOnset of DecompositionData Not Available
DSCMelting PointData Not Available
DSCEnthalpy of FusionData Not Available

No experimental TGA or DSC data for this compound has been found in the reviewed literature.

Chemical Reactivity and Derivatization Chemistry of 2,3 Dihydroxy 5 Nitrobenzaldehyde

Electrophilic and Nucleophilic Reactivity of Functional Groups

The reactivity of 2,3-Dihydroxy-5-nitrobenzaldehyde is a delicate balance between the electrophilic character of the aldehyde carbon and the nucleophilic nature of the phenolic hydroxyl groups, all modulated by the electronic effects on the aromatic ring.

The aldehyde functional group serves as a primary hub for chemical modifications, readily undergoing reactions typical for aromatic aldehydes.

Condensations: This class of reactions is prominently featured in the derivatization of this compound. It readily undergoes condensation with various primary amines to yield Schiff bases. ontosight.ainih.govacs.org For instance, it has been reacted with compounds like 1-(4′-carboxybutyl)-2,3,3-tetramethyl-3H-indoline bromide salt to synthesize spiropyran derivatives. nih.govacs.orgresearchgate.net These reactions capitalize on the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by a dehydration step. The Knoevenagel condensation is another relevant transformation for this aldehyde. ambeed.com

Reductions: The aldehyde group can be selectively reduced to a primary alcohol (2,3-dihydroxy-5-nitrobenzyl alcohol). This can be achieved using standard reducing agents like sodium borohydride. More vigorous reduction methods, such as the Meerwein-Ponndorf-Verley reduction, are also applicable. ambeed.com

Oxidations: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2,3-dihydroxy-5-nitrobenzoic acid. This transformation can be carried out using various oxidizing agents known to convert aldehydes to carboxylic acids. ambeed.com

The benzene (B151609) ring of this compound is adorned with two activating hydroxyl groups and one deactivating nitro group. This substitution pattern makes the ring electron-deficient, yet the potent activating nature of the hydroxyls can still direct further electrophilic substitutions.

Further Nitration: While the existing nitro group deactivates the ring towards further nitration, the strong directing influence of the two hydroxyl groups would favor substitution at the positions ortho and para to them. However, forcing conditions would likely be required, which could risk oxidizing the aldehyde or hydroxyl groups.

Halogenation: The powerful activating nature of the phenolic hydroxyl groups facilitates electrophilic halogenation of the aromatic ring. ambeed.com This allows for the introduction of halogen atoms at specific positions, further diversifying the range of possible derivatives.

The two phenolic hydroxyl groups are acidic and can be deprotonated to form nucleophilic phenoxides, opening avenues for ester and ether synthesis. ambeed.com

Esterification: These hydroxyl groups can be readily converted into esters by reacting with acylating agents such as acid chlorides or anhydrides. This is a common strategy for producing derivatives with altered properties or for protecting the hydroxyl groups during subsequent synthetic steps.

Etherification: The synthesis of ethers is achievable through reactions like the Williamson ether synthesis, where the phenoxide form of the molecule reacts with an alkyl halide. ambeed.comgoogleapis.com A notable example is the synthesis of this compound itself from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) by cleaving the ether with hydrobromic acid. bris.ac.uk This demonstrates the feasibility of manipulating ether linkages at the hydroxyl positions.

Synthesis of Novel Derivatives and Analogs

The rich reactivity of this compound establishes it as a valuable precursor for an array of complex molecules, especially Schiff bases, esters, and ethers.

The formation of Schiff bases (imines) through the condensation of this compound with primary amines is a cornerstone of its derivatization chemistry. chem960.com These reactions are often straightforward, sometimes requiring mild heating or a catalyst.

The resulting Schiff bases are of considerable interest, particularly in the field of coordination chemistry and materials science. For example, they have been used to create spiropyran-based photochromic fluorescent probes. nih.govacs.org The synthesis often involves reacting the aldehyde with a substituted indoline (B122111) salt in the presence of a base like triethylamine. core.ac.uksemanticscholar.org

Reactant TypeProduct ClassExample Reactant
Substituted Indoline SaltsSpiropyrans1-(4′-carboxybutyl)-2,3,3-tetramethyl-3H-indoline bromide salt nih.govacs.orgresearchgate.net
Primary AminesGeneral Schiff Bases(±)-endo-bicyclo[2.2.1]hept-5-ene-2-carboxamide semanticscholar.org

Modification of the hydroxyl groups to form esters and ethers is a key strategy for fine-tuning the properties of the molecule.

Esters: Ester derivatives can be prepared by reacting the hydroxyl groups with appropriate acylating agents. For instance, reaction with bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride could yield a corresponding diester, a building block for more complex structures.

Ethers: The synthesis of ethers from this compound is a documented process. It can be achieved by reacting the corresponding phenoxide with an alkyl halide in the presence of a base. googleapis.com Conversely, ether cleavage is a method used to synthesize the title compound itself. bris.ac.ukshu.ac.uk

Reaction TypeDerivative ClassKey Reagents
EsterificationEstersAcyl Halides, Anhydrides
EtherificationEthersAlkyl Halides, Base googleapis.com
Ether CleavagePhenolsHydrobromic Acid, bris.ac.uk Boron Tribromide shu.ac.uk

Formation of Polymeric Precursors

While specific research detailing the direct polymerization of this compound is not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups—a formyl group, two hydroxyl groups, and a nitro group attached to a benzene ring—provides a strong basis for its potential as a monomer in the synthesis of various polymeric precursors. The strategic positioning of these groups allows for participation in several types of polymerization reactions, leading to the formation of novel polymers with tailored properties.

The potential of aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, to act as precursors in the synthesis of phenolic resins is well-established. icevirtuallibrary.com These reactions typically involve the condensation of the aldehyde with a phenol (B47542) or a substituted phenol. In the case of this compound, the molecule itself contains phenolic hydroxyl groups, which could potentially undergo self-condensation or react with other phenolic compounds. The aldehyde group can react with the activated ortho and para positions of another phenol molecule, leading to the formation of a methylene (B1212753) bridge and the elimination of water. This process is the fundamental step in the formation of novolac or resole-type phenolic resins. core.ac.ukwordpress.com

Furthermore, the aldehyde functionality of this compound makes it a prime candidate for Schiff base polymerization. This type of polycondensation reaction involves the reaction of a dicarbonyl compound (like a dialdehyde) with a diamine, or the self-condensation of an amino-aldehyde. researchgate.net By reacting this compound with a suitable diamine, a poly(azomethine) or poly(Schiff base) could be synthesized. researchgate.net The resulting polymer would feature imine linkages in its backbone, which are known for their thermal stability and potential for electronic conductivity. The presence of the hydroxyl and nitro groups on the benzaldehyde unit would further functionalize the polymer, potentially enhancing its solubility, chelating properties, or optical characteristics.

The hydroxyl groups at the 2 and 3 positions, along with the electron-withdrawing nitro group at the 5 position, significantly influence the reactivity of the aromatic ring and the aldehyde group. The hydroxyl groups activate the ring towards electrophilic substitution, which is a key step in phenolic resin formation. Conversely, the strong electron-withdrawing nature of the nitro group deactivates the ring, which could modulate the polymerization rate and the structure of the resulting polymer compared to unsubstituted or hydroxyl-only substituted benzaldehydes.

The table below summarizes the key functional groups of this compound and their potential roles in the formation of polymeric precursors.

Functional GroupPositionPotential Role in PolymerizationPolymer Type
Aldehyde (-CHO)1Reacts with activated aromatic rings (phenols) or amines.Phenolic Resins, Poly(Schiff bases)
Hydroxyl (-OH)2, 3Activates the aromatic ring for electrophilic substitution; can participate in esterification or etherification reactions.Phenolic Resins, Polyesters, Polyethers
Nitro (-NO₂)5Modifies the reactivity of the aromatic ring and functional groups; can be a site for further chemical modification.Functionalized Polymers

It is important to note that while the chemical structure of this compound suggests its utility as a monomer, detailed experimental studies are required to fully elucidate its polymerization behavior, including optimal reaction conditions, catalyst selection, and the characterization of the resulting polymeric materials. The interplay of its multiple functional groups presents an opportunity for the development of novel polymers with unique properties for advanced applications.

Coordination Chemistry Involving 2,3 Dihydroxy 5 Nitrobenzaldehyde

Ligand Properties and Metal Complexation

2,3-Dihydroxy-5-nitrobenzaldehyde possesses a unique molecular architecture that makes it an excellent candidate for a chelating agent. The presence of two hydroxyl (-OH) groups at the 2 and 3 positions, along with an aldehyde (-CHO) group at the 1 position on the benzene (B151609) ring, provides multiple coordination sites. The electron-withdrawing nature of the nitro (-NO₂) group at the 5 position influences the electronic properties of the ligand, affecting the stability and reactivity of its metal complexes.

Chelation Behavior with Transition Metal Ions

The primary mode of chelation involves the adjacent hydroxyl groups, which can deprotonate to form a stable five-membered ring with a metal ion. This bidentate O,O-donor arrangement is a common feature in its coordination behavior.

Furthermore, the aldehyde group is a reactive site that readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff base derivatives are highly versatile multidentate ligands. For instance, condensation with an amine R-NH₂ results in an imine (-CH=N-R) linkage, expanding the ligand's coordinating ability. If the 'R' group contains additional donor atoms, the resulting Schiff base can act as a tridentate or tetradentate ligand, forming highly stable complexes with transition metal ions.

A notable example of its complexing ability is demonstrated in a sensor for lead ions (Pb²⁺). A spiropyran derivative synthesized using this compound was shown to selectively bind with Pb²⁺. mdpi.com Spectroscopic analysis confirmed the formation of a 1:1 complex between the ligand and the metal ion. mdpi.com

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound or its Schiff base derivatives typically involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent like ethanol (B145695) or methanol. The mixture is often heated under reflux to ensure the completion of the reaction. The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The formation of a metal complex typically leads to shifts in the characteristic vibrational frequencies of the functional groups involved in binding.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.

Table 1: Expected IR Spectral Changes Upon Complexation

Functional Group Ligand Vibrational Frequency (cm⁻¹) Change Upon Complexation Rationale
Phenolic O-H ~3200-3400 Disappears or broadens significantly Deprotonation of the hydroxyl group upon coordination to the metal ion.
Aldehyde/Imine C=O/C=N ~1650-1700 / ~1600-1650 Shifts to lower frequency Donation of electron density from the oxygen/nitrogen to the metal ion weakens the double bond.
Metal-Oxygen (M-O) Not present Appears at ~400-600 Formation of a new bond between the metal and the ligand's oxygen atoms.
Metal-Nitrogen (M-N) Not present Appears at ~400-500 Formation of a new bond between the metal and the Schiff base's imine nitrogen.

Structural Analysis of Coordination Compounds

The structural elucidation of these coordination compounds is crucial for understanding their properties and potential applications.

Geometry and Stereochemistry of Metal Complexes

While specific single-crystal X-ray diffraction data for complexes of this compound are not extensively reported in the surveyed literature, the geometry of the metal center can be inferred from spectroscopic and magnetic data. The coordination number and the preferred geometry are dictated by the size and oxidation state of the metal ion as well as the denticity of the ligand. libretexts.orgmsu.edu

For Schiff base ligands derived from this aldehyde, which can act as tetradentate (e.g., N₂O₂) donors, common geometries for divalent transition metal ions include:

Square Planar: Often observed for d⁸ metal ions like Ni(II) and Pd(II). libretexts.org

Tetrahedral: Common for Co(II) and Zn(II) complexes. libretexts.org

Octahedral: This is one of the most common geometries and can be achieved if the metal ion coordinates with two ligand molecules or one ligand and two solvent molecules. libretexts.orgmsu.edu

Spectroscopic Studies of Complex Formation

Spectroscopic methods are invaluable for studying complex formation in solution. The interaction of a ligand derived from this compound with Pb²⁺ ions provides a clear example. The addition of Pb²⁺ to a solution of the spiropyran-based ligand leads to significant and instantaneous changes in both the color and the emission spectrum of the solution. mdpi.com

This phenomenon, known as solvatochromism, arises because the coordination of the metal ion alters the electronic distribution within the ligand, affecting the energy levels of its molecular orbitals. This change in energy levels directly impacts the wavelengths of light absorbed and emitted. mdpi.com

Table 2: Spectroscopic Data for Pb²⁺ Complexation

Spectroscopic Method Observation Before Pb²⁺ Addition Observation After Pb²⁺ Addition Indication
Colorimetry Colorless solution Becomes pink Formation of the metal-ligand complex alters the molecule's conjugation, shifting absorption into the visible range. mdpi.com
UV-Vis Spectroscopy No significant absorption above 400 nm New absorption peak appears at ~591 nm Indicates the formation of the ring-opened merocyanine (B1260669) (MC) form stabilized by the metal ion. science.gov
Fluorescence Spectroscopy May exhibit baseline fluorescence Significant change in emission intensity/wavelength The metal ion binding modulates the electronic transitions, leading to fluorescence quenching or enhancement, confirming complexation. jmchemsci.com

Catalytic Applications of Metal Complexes

Schiff base complexes are a well-established class of catalysts for a wide array of organic transformations, including oxidation, reduction, and polymerization reactions. nih.gov The ability to fine-tune the steric and electronic properties of the ligand by choosing different amines for the Schiff base condensation allows for the development of highly selective and active catalysts.

However, based on a review of the available scientific literature, specific studies focusing on the catalytic applications of metal complexes derived exclusively from this compound are not widely documented. The inherent stability and versatile coordination modes of its potential Schiff base complexes suggest that this is a promising, yet underexplored, area for future research.

Supramolecular Chemistry and Self Assembly of 2,3 Dihydroxy 5 Nitrobenzaldehyde

Investigation of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, ordered systems. For 2,3-dihydroxy-5-nitrobenzaldehyde, the key interactions are hydrogen bonding and π-π stacking, driven by its specific chemical structure.

Hydrogen Bonding Networks in Solid State and Solution

The potential for extensive hydrogen bonding in this compound is significant. Computational analysis indicates that the molecule has two hydrogen bond donors (the two hydroxyl groups) and five potential hydrogen bond acceptor sites (the oxygen atoms of the hydroxyl, nitro, and aldehyde groups). nih.gov This high ratio of acceptors to donors suggests a capacity to form complex and stable hydrogen-bonded networks in both the solid state and in solution.

The arrangement of the functional groups on the benzene (B151609) ring allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is highly probable between the adjacent hydroxyl group at position C2 and the oxygen of the aldehyde group at C1, forming a stable six-membered pseudo-ring. A similar interaction could also occur between the two adjacent hydroxyl groups (C2-OH and C3-OH). Such interactions would lead to a more planar and rigid molecular conformation, which in turn influences how the molecules pack in the solid state.

Intermolecular Hydrogen Bonding: In the solid state, it is anticipated that intermolecular hydrogen bonds would play a crucial role in defining the crystal lattice. The hydroxyl group at C3 and the nitro group at C5 are well-positioned to form hydrogen bonds with neighboring molecules, creating chains, sheets, or more complex three-dimensional architectures. For instance, the hydroxyl groups can donate protons to the nitro groups of adjacent molecules, leading to strong O-H···O interactions.

Table 1: Potential Hydrogen Bond Interactions in this compound
Interaction TypeDonor GroupAcceptor GroupProbable Network Motif
IntramolecularC2-OHC1-CHOForms a stable 6-membered ring
IntramolecularC3-OHC2-OHForms a stable 5-membered ring
Intermolecular-OH-NO2 (of adjacent molecule)Chains or sheets
Intermolecular-OH-OH (of adjacent molecule)Dimers, chains, or sheets

π-π Stacking Interactions

The aromatic nature of the benzene ring in this compound facilitates π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. The nitro group, being a strong electron-withdrawing group, polarizes the aromatic ring, creating an electron-deficient π-system. This enhances its ability to interact with the aromatic rings of neighboring molecules.

These interactions typically occur in a face-to-face or offset (slipped-stack) arrangement. In the crystal structure of the related compound 2-hydroxy-5-nitrobenzaldehyde (B32719), π-π stacking interactions have been observed to connect molecular planes, with a centroid-to-centroid distance indicative of significant non-covalent bonding. It is highly probable that this compound also exhibits such interactions, which would work in concert with hydrogen bonding to build and stabilize its solid-state structure.

Design and Construction of Supramolecular Architectures

The multifunctional nature of this compound makes it a potentially valuable building block (or "tecton") for the rational design of complex supramolecular architectures. The specific placement of hydrogen bond donors and acceptors, combined with its planar aromatic core, allows for a degree of predictability in its assembly.

Self-Assembly into Ordered Structures

Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. The directional and specific nature of the hydrogen bonds that this compound can form suggests its potential to self-assemble into ordered supramolecular polymers or networks.

For example, the formation of strong and directional intermolecular hydrogen bonds could guide the molecules to arrange into one-dimensional tapes or two-dimensional sheets. The π-π stacking of these sheets could then lead to the formation of a three-dimensional crystalline solid. While no studies have explicitly demonstrated the formation of supramolecular gels or liquid crystals from this specific compound, its structural motifs are common in molecules that do exhibit such properties.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Although there is no specific research detailing the use of this compound in host-guest systems, its structure suggests several possibilities.

Biological Activity Research of 2,3 Dihydroxy 5 Nitrobenzaldehyde: Mechanistic and in Vitro Studies

Antimicrobial Activity Assessments (In Vitro)

Antibacterial Efficacy Studies

Direct studies detailing the antibacterial efficacy of 2,3-Dihydroxy-5-nitrobenzaldehyde against specific bacterial strains are not extensively reported in the reviewed scientific literature.

However, research into the broader class of benzaldehydes indicates potential antimicrobial properties. nih.gov For context, the related compound 2,3-dihydroxybenzaldehyde (B126233) (lacking the 5-nitro group) has been investigated for its antimicrobial activity. Studies have shown it possesses activity against various bacteria, including bovine mastitis-causing Staphylococcus aureus. In one study, 2,3-dihydroxybenzaldehyde exhibited a Minimum Inhibitory Concentration (MIC) that was comparable to other phenolic aldehydes.

It is crucial to note that these findings are for a different, though structurally related, compound. The presence of the electron-withdrawing nitro group at the 5-position in this compound would significantly alter its electronic properties and, consequently, its biological activity. Without direct experimental data, the antibacterial profile of this compound remains uncharacterized.

Antifungal Efficacy Studies

Similar to the antibacterial data, specific in vitro studies on the antifungal efficacy of this compound are not readily found in the current body of scientific literature.

Research has been conducted on derivatives of similar structures, such as 5-nitro-thiophene-thiosemicarbazones, which have shown activity against Candida sp. and Cryptococcus neoformans. nih.gov These studies suggest that the nitro group can be a component of larger molecules with antifungal properties. Another study highlighted that various benzaldehydes can target cellular antioxidation components in fungi, thereby inhibiting their growth.

However, this does not constitute direct evidence for the antifungal activity of this compound itself. The specific contribution of the 2,3-dihydroxy and 5-nitro substitution pattern on a benzaldehyde (B42025) core to antifungal action has not been specifically elucidated.

Other Potential Biological Targets and Mechanisms (In Vitro)

Receptor Binding Studies

There is no specific information available in the reviewed literature detailing receptor binding studies conducted with this compound. Research into the interaction of this specific compound with cellular receptors has not been published.

Cellular Pathway Modulation

No in vitro studies describing the modulation of specific cellular pathways by this compound were identified. While research into related molecules has explored mechanisms like the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway or dihydrofolate reductase (DHFR), these studies were performed on complex derivatives and not on this compound itself. nih.govnih.gov Therefore, its impact on cellular signaling, metabolism, or other pathways remains unknown.

Applications As Key Synthetic Intermediates in Organic Synthesis

Precursor in Pharmaceutical Synthesis

The utility of a chemical compound as a precursor in pharmaceutical synthesis is determined by its ability to be efficiently converted into a therapeutically active molecule or a key intermediate thereof.

A thorough review of scientific databases and patent literature reveals no specific studies detailing the use of 2,3-Dihydroxy-5-nitrobenzaldehyde as a direct precursor for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone or its analogs. Research on COMT inhibitors like Entacapone predominantly documents the use of its isomer, 3,4-Dihydroxy-5-nitrobenzaldehyde (B193609), as the key starting material. mdpi.comgoogle.comgoogle.com

Currently, there is no available research in peer-reviewed journals or patents that describes the application of this compound as a synthetic intermediate for the preparation of antibiotic or anti-inflammatory drug precursors. While the compound is known and has been studied for potential biological activities, such as its antioxidant properties, its role as a building block in the synthesis of these specific classes of pharmaceuticals is not documented. ontosight.ai

Synthesis of Dyes and Pigments

An extensive search of the literature did not yield any specific examples or methods where this compound is utilized as a key intermediate in the synthesis of dyes or pigments. The structural features of the molecule, including the presence of chromophoric (nitro group) and auxochromic (hydroxyl groups) moieties, theoretically suggest potential for such applications, but no practical realizations have been reported.

Development of Agrochemicals (e.g., Herbicides, Pesticides)

There is no scientific literature or patent information available that documents the use of this compound in the development of agrochemicals, such as herbicides or pesticides. While related compounds, specifically its isomer 3,4-Dihydroxy-5-nitrobenzaldehyde, have been mentioned as being useful for the synthesis of pesticide molecules, this application has not been extended to or reported for the 2,3-dihydroxy isomer. guidechem.com

Potential Applications in Materials Science

Precursors for Functional Polymers

The aldehyde and hydroxyl groups of 2,3-Dihydroxy-5-nitrobenzaldehyde are key to its utility as a monomer or precursor for functional polymers. These groups can readily participate in condensation polymerization reactions, such as the formation of Schiff bases, polyesters, and polyethers.

The incorporation of the electron-withdrawing nitro group onto the aromatic ring of this compound suggests its potential in the synthesis of electronically active polymers. Polymers derived from this compound could exhibit interesting electronic properties, such as conductivity or charge-transfer characteristics. For instance, poly(Schiff base)s synthesized from this aldehyde could possess extended π-conjugation, a prerequisite for electrical conductivity. While specific studies on polymers from this compound are limited, the broader class of nitro-substituted aromatic polymers has been explored for applications in electronic devices.

The reactivity of the hydroxyl and aldehyde groups allows for the design of specialty polymers where properties can be tuned through chemical modification. For example, the hydroxyl groups can be derivatized to introduce different side chains, thereby altering the polymer's solubility, thermal stability, or mechanical properties. The nitro group can also be chemically modified, for instance, by reduction to an amino group, which would dramatically change the polymer's chemical and physical characteristics. This versatility allows for the creation of polymers with a wide range of properties, potentially useful in coatings, adhesives, and high-performance plastics.

Photoactive Material Development

The presence of the nitro group, a known chromophore, in conjunction with the hydroxyl and aldehyde groups, suggests that this compound could be a valuable component in the development of photoactive materials. Derivatives of this compound, particularly Schiff bases and their metal complexes, could exhibit photochromism, where the material changes color upon exposure to light. This property is of significant interest for applications such as optical data storage, smart windows, and photoswitches. Research on a related isomer, 2-hydroxy-5-nitrobenzaldehyde (B32719), has shown its use in creating photo-switchable polymeric systems, indicating a promising direction for the 2,3-dihydroxy variant.

Sensors and Probes

The catechol (1,2-dihydroxybenzene) unit within the this compound structure is a well-known chelating agent for various metal ions. This intrinsic property makes it an excellent candidate for the development of chemical sensors. Schiff base derivatives of this aldehyde can be designed to exhibit a selective response, such as a change in color or fluorescence, upon binding to specific metal ions. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the amine component used in the Schiff base formation. While direct research on sensors from this compound is not widely reported, the foundational principles of sensor design using similar catechol-containing aldehydes are well-established, paving the way for future investigations. For example, fluorescent probes based on other salicylaldehyde (B1680747) derivatives have demonstrated success in detecting metal ions like Al³⁺.

Future Research Directions and Emerging Opportunities for 2,3 Dihydroxy 5 Nitrobenzaldehyde

Advanced Reaction Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis and functionalization of 2,3-Dihydroxy-5-nitrobenzaldehyde and its derivatives are poised for significant advancements through the adoption of modern synthetic techniques. Flow chemistry and photoredox catalysis, in particular, offer promising avenues for more efficient, selective, and sustainable chemical transformations.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering superior control over reaction parameters such as temperature, pressure, and mixing. springerprofessional.demdpi.com This enhanced control can lead to higher yields, improved safety, and easier scalability. researchgate.netresearchgate.net For the synthesis of nitro-substituted benzaldehydes, flow chemistry has already demonstrated its utility. For instance, the nitration of 2-isopropoxybenzaldehyde (B1295665) has been successfully and safely achieved in a continuous flow microreactor, a process that is often hazardous in batch mode. susos.com This approach could be adapted for the nitration of 2,3-dihydroxybenzaldehyde (B126233) precursors, potentially leading to a more controlled and higher-yielding synthesis of the target molecule. The benefits of microreactor technology can be exploited to push the boundaries in organic synthesis and to unleash unique reactivity and selectivity. nsf.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, proceeding under mild conditions and often with high selectivity. beilstein-journals.orgnih.govprinceton.edu This methodology is particularly effective for the generation of radical intermediates, which can participate in a wide range of C-H functionalization reactions. princeton.edu For phenolic aldehydes, photoredox catalysis can be employed for ortho C–H functionalization. beilstein-journals.org Furthermore, the direct β-alkylation of saturated aldehydes has been accomplished by synergistically combining photoredox catalysis and organocatalysis. nih.gov These approaches could be explored for the late-stage functionalization of this compound, allowing for the introduction of diverse molecular fragments to create novel derivatives with potentially enhanced biological activities or material properties. The combination of photoredox catalysis with other catalytic cycles can pave the way for new reaction pathways. acs.org

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While preliminary studies have indicated the biological potential of dihydroxybenzaldehyde derivatives, a deep understanding of their mechanisms of action at the molecular level is still largely unexplored. Future research should focus on elucidating these mechanisms to guide the rational design of more potent and selective therapeutic agents.

2,3-Dihydroxybenzaldehyde has been shown to exhibit antimicrobial activities, particularly against bovine mastitis-causing Staphylococcus aureus. dakenchem.com The proposed mechanism of action for aldehydes often involves the disruption of the bacterial cell membrane. scispace.comnih.gov For catechol-containing compounds, their antimicrobial action can also be attributed to the generation of reactive oxygen species (ROS) during their oxidation. nih.gov The presence of a nitro group on the catechol ring of this compound is expected to significantly influence its biological activity. Nitroaromatic compounds are known to exert their antimicrobial effects through metabolic activation within the microbial cell, leading to the formation of toxic reduced intermediates that can damage DNA and other vital macromolecules. nih.govencyclopedia.pub

Future mechanistic studies should employ a combination of experimental and computational approaches. Techniques such as fluorescence microscopy, flow cytometry, and electron microscopy can be used to visualize the effects of the compound on bacterial cell morphology and membrane integrity. At the molecular level, investigating the interaction of this compound with specific cellular targets, such as enzymes and DNA, will be crucial. Furthermore, understanding the metabolic pathways involved in the activation of the nitro group within different microbial species will be key to understanding its spectrum of activity. nih.gov

Exploration of Novel Supramolecular Assemblies

The unique combination of functional groups in this compound makes it an excellent building block for the construction of novel supramolecular assemblies. The aldehyde group readily participates in condensation reactions to form Schiff bases, while the catechol moiety can coordinate with metal ions.

Schiff base ligands derived from dihydroxybenzaldehydes have been used to synthesize a variety of multinuclear metal complexes. mdpi.comijser.in The resulting complexes can exhibit interesting magnetic, electronic, and catalytic properties. The nitro group in this compound can further influence the electronic properties of these complexes and participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly into higher-order structures. Chiral Schiff base ligands prepared from nitrobenzaldehydes have been synthesized and characterized, opening the door to asymmetric catalysis. nih.gov

Future research in this area could focus on the design and synthesis of macrocycles and cages through the self-assembly of this compound-derived building blocks. nsf.govchemrxiv.orgnih.gov The study of catechol-based macrocycles at liquid-solid interfaces has revealed complex self-assembly patterns influenced by solvent effects and surface interactions. nih.gov The introduction of the nitro group could lead to new and interesting self-assembly behaviors. The exploration of dynamic covalent chemistry in the formation of these supramolecular structures could also lead to materials with responsive properties.

Integration into Hybrid Materials and Nanotechnology

The functional groups of this compound provide multiple handles for its integration into hybrid materials and for the functionalization of nanomaterials. The catechol moiety is particularly well-suited for anchoring molecules to metal oxide surfaces.

Nitrocatechols have been shown to form stable, covalent coordinative bonds with a range of metallic and metal-oxide surfaces, including titanium dioxide, iron-based materials, and gold. susos.com This property makes them superior to non-modified catechols for applications such as the stabilization of nanoparticles, as they are more resistant to oxidation at higher pH values. susos.com Functionalization of magnetic nanoparticles with nitrodopamine, a related nitrocatechol, has been explored. nih.gov This suggests that this compound could be used to functionalize nanoparticles for applications in catalysis, sensing, and biomedical imaging.

Furthermore, dihydroxybenzaldehydes can be used as monomers in the synthesis of polymers. dakenchem.com For example, they can be used in the production of resins and plastics. The aldehyde and hydroxyl groups can participate in polymerization reactions, leading to the formation of functional polymers with tailored properties. The incorporation of the nitro group could enhance the thermal stability or introduce specific electronic properties to the resulting polymers. researchgate.net Future work could explore the synthesis of conductive polymers or photoresponsive materials incorporating this compound.

Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, offering powerful tools for the design of new molecules and the prediction of their properties. nih.gov These computational approaches can accelerate the discovery and optimization of compounds like this compound for specific applications.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the biological activities of benzaldehyde (B42025) and nitrobenzene (B124822) derivatives. nih.govmdpi.com Such models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training ML models on existing data for related compounds, it is possible to predict the antimicrobial or other biological activities of novel derivatives of this compound before they are synthesized. This in silico screening can significantly reduce the time and cost associated with drug discovery. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydroxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of dihydroxybenzaldehyde derivatives or condensation reactions. For example, nitration of 2,3-dimethoxybenzaldehyde followed by demethylation has been reported as a viable route . Reaction conditions such as temperature (controlled below 50°C to avoid over-nitration), solvent choice (acetic acid or sulfuric acid), and nitrating agents (HNO₃/H₂SO₄ mixtures) critically affect yield and purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold for research-grade material).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C5, hydroxyls at C2/C3). Expected NMR shifts: aromatic protons at δ 7.2–8.5 ppm, aldehyde proton at δ ~10.2 ppm .
  • FT-IR for functional group identification: ν(C=O) ~1680 cm⁻¹, ν(NO₂) ~1520 cm⁻¹, and ν(OH) ~3200 cm⁻¹ .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols. Stability studies indicate degradation under prolonged UV exposure or alkaline conditions (pH > 8). Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density distribution, identifying electrophilic sites (e.g., aldehyde carbon, nitro-adjacent positions). Fukui indices and electrostatic potential maps reveal susceptibility to nucleophilic attack, aiding in designing reactions like Schiff base formation or metal coordination . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles).

Q. What strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts or IR bands)?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. For example:

  • NMR shifts : Compare data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent tautomeric forms (enol vs. keto).
  • IR bands : Use deuterium exchange experiments to distinguish OH vibrations from other absorptions.
    Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffer solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
  • Analysis : Monitor degradation via HPLC and track byproducts with LC-MS. Activation energy (Eₐ) for decomposition can be calculated using the Arrhenius equation.
  • Outcome : Identify pH/temperature "safe zones" for storage and reaction conditions .

Q. What mechanistic insights explain the compound’s bioactivity in antimicrobial assays?

  • Methodological Answer : The nitro and hydroxyl groups enable redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes. To validate:

  • Conduct ROS detection assays (e.g., fluorescence probes like DCFH-DA).
  • Compare bioactivity against nitro-reductase-deficient vs. wild-type bacterial strains to isolate redox-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.